molecular formula C18H27FN2O2 B5575276 1-(4-fluorophenyl)-2-[4-(2-methoxyethyl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine

1-(4-fluorophenyl)-2-[4-(2-methoxyethyl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine

Cat. No.: B5575276
M. Wt: 322.4 g/mol
InChI Key: XQHAXTGFBBMBNM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-[4-(2-methoxyethyl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine is a useful research compound. Its molecular formula is C18H27FN2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.20565627 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of compounds based on the molecular structure of 1-phenethyl-4-hydroxy piperidinium hydrochloride, including variations with substituted groups such as 3-fluorophenyl and 4-methoxyphenyl, has been explored. These compounds have shown potential anti-leukemia activity, indicating a possible application in cancer research and treatment (Yang et al., 2009).

Neuropharmacology

  • Studies on orexin receptors and their role in compulsive food consumption have employed selective antagonists to elucidate the neural mechanisms underlying binge eating and potentially other eating disorders. These research efforts highlight the compound's utility in neuropharmacological studies focusing on eating behavior and its disorders (Piccoli et al., 2012).

Neuroimaging and Neurodegenerative Diseases

  • The use of selective serotonin 1A molecular imaging probes in conjunction with PET imaging to quantify receptor densities offers insights into the neurobiological underpinnings of Alzheimer's disease. This application underscores the compound's relevance in studying neurodegenerative diseases and developing diagnostic tools (Kepe et al., 2006).

Research Chemicals and Analytical Characterization

  • Investigations into substances based on the 1,2-diarylethylamine template, including those functioning as NMDA receptor antagonists with dissociative effects, have highlighted the importance of analytical characterization in identifying and understanding new psychoactive substances. This research area emphasizes the compound's role in the study of substance effects and safety profiling (Dybek et al., 2019).

Sigma Receptors and Cognitive Dysfunction

  • The exploration of sigma ligands, such as NE-100, and their effects on cognitive dysfunction induced by phencyclidine in animal models, contributes to the understanding of sigma receptor involvement in cognitive processes. This research may inform the development of treatments for cognitive impairments and psychiatric conditions (Yamamoto et al., 1995).

Properties

IUPAC Name

2-(dimethylamino)-2-(4-fluorophenyl)-1-[4-(2-methoxyethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-20(2)17(15-4-6-16(19)7-5-15)18(22)21-11-8-14(9-12-21)10-13-23-3/h4-7,14,17H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHAXTGFBBMBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)F)C(=O)N2CCC(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.